Chromosomal Aberration Induction Without Metabolic Activation — Direct Comparison with BHA, BHQ, and BQ
In the BHA metabolite series, only t-butylquinone oxide (BQO) and the catechol/o-quinone metabolites (BHA-OH, BHA-o-Q) induced chromosomal aberrations in CHL cells in the absence of S9 metabolic activation, whereas BHA, tert-butylhydroquinone (BHQ), and tert-butylquinone (BQ) were clastogenic exclusively with S9 mix [1]. This difference in activation requirements indicates a fundamentally distinct mechanism of DNA reactivity.
| Evidence Dimension | Chromosomal aberration induction ± S9 mix |
|---|---|
| Target Compound Data | BQO: chromosomal aberrations induced without S9 mix; no aberrations with S9 mix |
| Comparator Or Baseline | BHA, BHQ, BQ: chromosomal aberrations induced only with S9 mix; negative without S9 mix |
| Quantified Difference | Qualitative metabolic activation pathway requirement is reversed (S9-independent vs. S9-dependent) |
| Conditions | Chinese hamster fibroblast cell line (CHL); in vitro chromosomal aberration assay |
Why This Matters
S9-independent clastogenicity indicates that BQO can directly modify DNA without bioactivation, making it a more relevant control or probe for studying direct-acting genotoxicants compared to S9-dependent quinones.
- [1] Matsuoka A, Matsui M, Miyata N, et al. Mutagenicity of 3-tert-butyl-4-hydroxyanisole (BHA) and its metabolites in short-term tests in vitro. Mutat Res. 1990;241(2):125-132. PMID: 2345551. View Source
